5,7-Difluoro-2-phenylquinolin-4-ol
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Overview
Description
5,7-Difluoro-2-phenylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-phenylquinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, the synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone from 4,5-difluoro-2-nitrobenzoic acid involves reductive cyclization in basic media using sodium borohydride .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. The process may include steps such as halogen displacement and direct fluorination to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
5,7-Difluoro-2-phenylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-phenylquinolin-4-ol involves its interaction with molecular targets such as enzymes. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-cyanoquinolone
- 5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2Н)-one
Uniqueness
5,7-Difluoro-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of fluorine atoms at the 5 and 7 positions enhances its stability and potential as a therapeutic agent .
Properties
CAS No. |
220598-55-0 |
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Molecular Formula |
C15H9F2NO |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
5,7-difluoro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9F2NO/c16-10-6-11(17)15-13(7-10)18-12(8-14(15)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
MCRQMTJKYFYOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3F)F |
Origin of Product |
United States |
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